Methoxatin disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

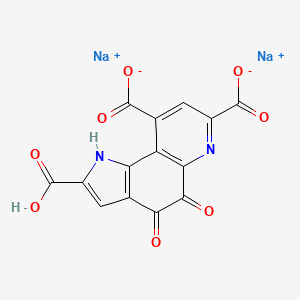

Pyrroloquinoline quinone disodium salt, commonly known as PQQ disodium salt, is a redox cofactor and antioxidant. It is a compound that exists naturally in various foods such as fruits, vegetables, and fermented products. Pyrroloquinoline quinone disodium salt has gained attention due to its potential health benefits, including its role in mitochondrial biogenesis, neuroprotection, and cognitive enhancement .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrroloquinoline quinone disodium salt can be synthesized through chemical and microbial methods. The chemical synthesis involves the oxidation of pyrroloquinoline quinone using various oxidizing agents. The microbial synthesis involves the use of bacteria such as Hyphomicrobium denitrificans, which can produce pyrroloquinoline quinone through fermentation processes .

Industrial Production Methods

Industrial production of pyrroloquinoline quinone disodium salt typically involves fermentation using high-yielding bacterial strains. The fermentation process is optimized to increase the yield of pyrroloquinoline quinone, followed by purification steps to obtain the disodium salt form. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Pyrroloquinoline quinone disodium salt undergoes various chemical reactions, including:

Oxidation: Pyrroloquinoline quinone acts as a redox cofactor and can undergo oxidation-reduction reactions.

Reduction: It can be reduced by various reducing agents.

Substitution: Pyrroloquinoline quinone can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Reaction Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrroloquinoline quinone can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Antioxidant Properties

Methoxatin disodium salt exhibits strong antioxidant capabilities, which play a crucial role in protecting cells from oxidative stress. This property is particularly beneficial in:

- Cellular Protection : PQQ protects cells from oxidative damage by scavenging free radicals and preventing lipid peroxidation, which is essential for maintaining cellular integrity and function .

- Mitochondrial Function : It enhances mitochondrial membrane potential, thereby promoting ATP production, which is vital for energy metabolism .

Neuroprotection and Cardioprotection

Research indicates that this compound provides neuroprotective and cardioprotective effects:

- Neuroprotection : Studies have shown that PQQ can protect neuronal cells from damage caused by oxidative stress, making it a potential therapeutic agent for neurodegenerative diseases .

- Cardioprotection : PQQ has been linked to improved heart health by reducing oxidative stress and inflammation in cardiac tissues .

Nutritional Supplementation

This compound is increasingly being used in dietary supplements due to its health benefits:

- Dietary Applications : It is proposed for use in energy drinks, meal replacement beverages, and dietary supplements aimed at enhancing physical performance and recovery by reducing exercise-induced oxidative stress .

- Estimated Daily Intake : Regulatory assessments have indicated that the estimated daily intake of PQQ from food sources is within safe limits for the general population .

Biochemical Applications

This compound serves as a cofactor in various enzymatic reactions:

- Enzyme Activity Stimulation : It stimulates the activity of key antioxidant enzymes such as glutathione peroxidase and glutathione reductase, enhancing the body’s antioxidant defense mechanisms .

- Research Tool : PQQ is utilized in biochemical research to study redox reactions and enzyme activity related to glucose metabolism and cellular respiration .

Case Study 1: Neuroprotective Effects of PQQ

A study investigated the neuroprotective effects of this compound on rat models subjected to oxidative stress. The results demonstrated that PQQ supplementation significantly reduced markers of oxidative damage in brain tissues compared to control groups.

Case Study 2: Cardiovascular Health

In a clinical trial involving patients with cardiovascular risk factors, supplementation with PQQ was associated with improved cardiac function and reduced inflammatory markers over a 12-week period.

Mechanism of Action

Pyrroloquinoline quinone disodium salt exerts its effects through several mechanisms:

Redox Cofactor: Acts as a redox cofactor in enzymatic reactions, facilitating electron transfer.

Mitochondrial Biogenesis: Stimulates the production of new mitochondria, enhancing cellular energy production.

Neuroprotection: Protects neurons from oxidative stress and promotes the expression of nerve growth factors.

Comparison with Similar Compounds

Pyrroloquinoline quinone disodium salt is unique compared to other similar compounds due to its specific redox properties and biological effects. Similar compounds include:

Nicotinamide adenine dinucleotide (NAD): Another redox cofactor involved in cellular energy production.

Flavin adenine dinucleotide (FAD): A redox cofactor that participates in various metabolic processes.

Coenzyme Q10 (Ubiquinone): An antioxidant that plays a role in mitochondrial electron transport

Pyrroloquinoline quinone disodium salt stands out due to its ability to stimulate mitochondrial biogenesis and its neuroprotective effects, making it a valuable compound for research and therapeutic applications.

Properties

CAS No. |

122628-50-6 |

|---|---|

Molecular Formula |

C14H6N2NaO8 |

Molecular Weight |

353.19 g/mol |

IUPAC Name |

disodium;2-carboxy-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylate |

InChI |

InChI=1S/C14H6N2O8.Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24); |

InChI Key |

DITJMKNNGYPPQD-UHFFFAOYSA-N |

SMILES |

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O.[Na] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.